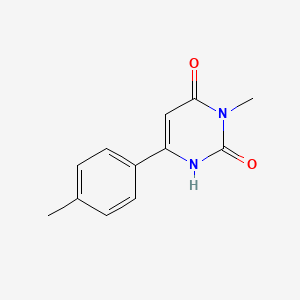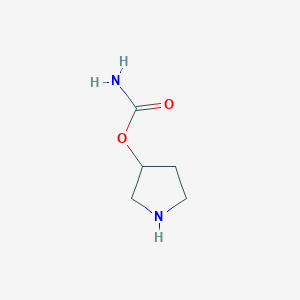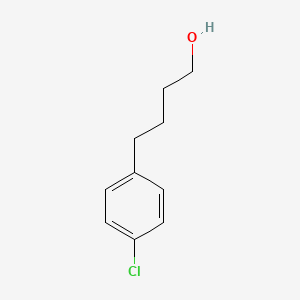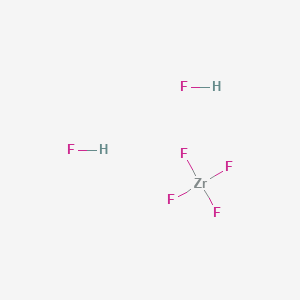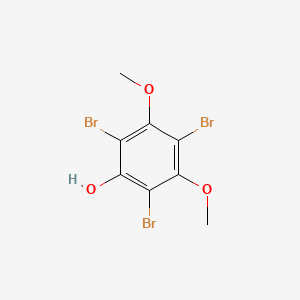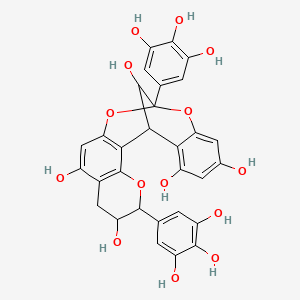
Prodelphinidin A1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prodelphinidin a1 belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. Prodelphinidin a1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, prodelphinidin A1 is primarily located in the cytoplasm. Outside of the human body, prodelphinidin A1 can be found in fruits. This makes prodelphinidin A1 a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Prodelphinidin B-2 3′-O-gallate, a related compound to Prodelphinidin A1, demonstrates antiviral properties. It exhibits significant anti-herpes simplex virus type 2 activity, suggesting its potential in antiviral therapies (Cheng, Lin, & Lin, 2002). Similarly, another study found that Prodelphinidin B-2 3,3'-di-O-gallate shows effective anti-herpes simplex virus type 2 activities, indicating a broad spectrum of antiviral applications (Cheng et al., 2003).
Antiproliferative and Anticancer Activity
Prodelphinidin B-2 3'-O-gallate has been found to exhibit antiproliferative activity in human non-small cell lung cancer A549 cells, suggesting its potential in cancer treatment (Kuo, Hsu, Lin, & Lin, 2005). Additionally, Prodelphinidin B-2 3,3'-di-O-gallate from Myrica rubra inhibits the proliferation of A549 carcinoma cells, further highlighting its potential as an anticancer agent (Kuo, Hsu, Lin, & Lin, 2004).
Potential in Chemoprevention
Synthesized prodelphinidins, including Prodelphinidin B1, B2, B3, B4, and C2, have demonstrated significant antitumor effects against human PC-3 prostate cancer cell lines, indicating their potential in chemoprevention (Fujii et al., 2013)(https://consensus.app/papers/syntheses-prodelphinidin-activities-cell-cycle-arrest-fujii/0e2f0b7c31565f828bf509560096ea99/?utm_source=chatgpt).
Methodological Advances
Recent studies have focused on new methodologies for the analysis of prodelphinidins, which is crucial for advancing research in this area (Teixeira, Mateus, & de Freitas, 2016). The development of extraction, purification, and structural elucidation techniques for proanthocyanidins, including prodelphinidins, is essential for their application in scientific research (Qin, Liu, Ma, & Wang, 2021).
Antioxidant and Other Biological Activities
Prodelphinidins are known for their strong antioxidant activities and have shown a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This broad spectrum of activities indicates their potential health benefits for humans (Makabe, 2016).
Eigenschaften
Produktname |
Prodelphinidin A1 |
|---|---|
Molekularformel |
C30H24O14 |
Molekulargewicht |
608.5 g/mol |
IUPAC-Name |
5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2 |
InChI-Schlüssel |
SJDDGZBVGOKCKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Methoxyethoxy)ethanesulfonyl]-4-methylbenzene](/img/structure/B1368258.png)


